ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with chloro, dichlorobenzyl, and ethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Chlorination: The chromen-2-one core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.
Etherification: The 7-hydroxy group of the chromen-2-one core is etherified with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 7-[(3,4-dichlorobenzyl)oxy] substituent.
Esterification: Finally, the propanoate ester is introduced by reacting the intermediate with ethyl bromoacetate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen-2-one core, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives, which may exhibit different biological activities.
Substitution: The chloro and dichlorobenzyl groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used to investigate the mechanisms of action of chromen-2-one derivatives in biological systems.
Chemical Biology: It serves as a probe to study enzyme interactions and inhibition.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is relevant for its anticancer activity.
Membrane Disruption: The compound can disrupt microbial cell membranes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives:
Ethyl 6-chloro-4-methyl-2-oxo-2H-chromen-3-ylacetate: Similar structure but lacks the dichlorobenzyl group, which may result in different biological activities.
Ethyl 7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-ylacetate: Similar structure but lacks the chloro substituent at the 6-position, affecting its reactivity and interactions.
Ethyl 3-{6-bromo-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Bromine substituent instead of chlorine, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activities.
Biological Activity
Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological effects observed in various studies.
Chemical Structure and Properties
The compound is characterized by a chromenone backbone with several substituents that may influence its biological properties. The chemical formula is C24H23ClO5, and it has been identified with the CAS number 587001-84-1. The presence of the chlorine and dichlorobenzyl groups suggests potential for significant biological activity due to their electronic and steric effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the chromenone core through cyclization reactions.
- Substitution reactions to introduce the chloro and dichlorobenzyl groups.
- Esterification to yield the final product.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
Compounds within this chemical class have also demonstrated anti-inflammatory activities. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in experimental models. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations indicate that this compound may possess antimicrobial properties. Studies have shown effectiveness against various bacterial strains, likely due to membrane disruption mechanisms or interference with bacterial metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and may improve cellular uptake.
- Dichlorobenzyl Group : This moiety appears to contribute significantly to the compound's antitumor activity, possibly through interactions with specific cellular targets.
- Ester Functional Group : The ethyl ester may influence solubility and bioavailability, critical factors for therapeutic efficacy.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Antitumor Efficacy : A study on chromenone derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Anti-inflammatory Mechanisms : Research showed that certain derivatives inhibited nitric oxide production in macrophages, suggesting a pathway for reducing inflammation in vivo.
- Synergistic Effects : Combinations of related compounds with established chemotherapeutics like doxorubicin revealed enhanced efficacy against resistant cancer cell lines.
Properties
Molecular Formula |
C22H19Cl3O5 |
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Molecular Weight |
469.7 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H19Cl3O5/c1-3-28-21(26)7-5-14-12(2)15-9-18(25)20(10-19(15)30-22(14)27)29-11-13-4-6-16(23)17(24)8-13/h4,6,8-10H,3,5,7,11H2,1-2H3 |
InChI Key |
NJMZGYDNNVULLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=C(C=C3)Cl)Cl)Cl)C |
Origin of Product |
United States |
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